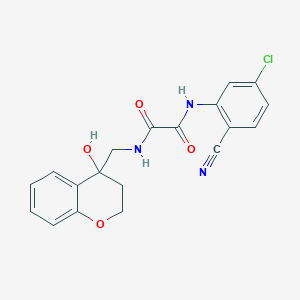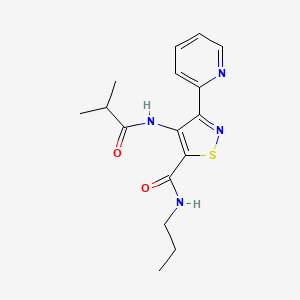
4-(isobutyrylamino)-N-propyl-3-pyridin-2-ylisothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, its stability under different conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and spectral properties. It could also include computational predictions of these properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex chemical reactions aimed at achieving specific molecular structures with potential bioactive properties. For instance, Hassan et al. (2014) developed a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through chemical reactions that were characterized using various analytical techniques (Hassan, Hafez, & Osman, 2014). These compounds were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating the potential for therapeutic applications.
Antimicrobial and Anticancer Activities
The derivatives of thiazole and pyrazole compounds have shown promising antimicrobial and anticancer activities. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives and evaluated their antimicrobial activities, showing some compounds exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Atta and Abdel-Latif (2021) synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives and tested them for in vitro cytotoxicity, revealing good inhibitory activity against four cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Biochemical Impacts and Insecticidal Agents
The biochemical impacts of novel synthesized compounds, particularly those with a focus on agricultural applications, have also been explored. Soliman et al. (2020) investigated the synthesis and biological evaluation of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the effectiveness of these compounds in pest management (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methylpropanoylamino)-N-propyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-8-18-16(22)14-13(19-15(21)10(2)3)12(20-23-14)11-7-5-6-9-17-11/h5-7,9-10H,4,8H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHCUNYKVSAOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C(=NS1)C2=CC=CC=N2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)
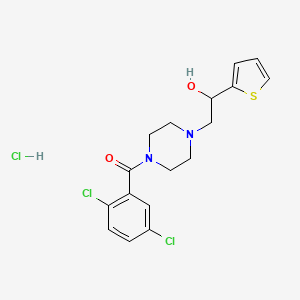
![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

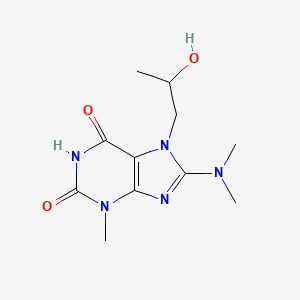


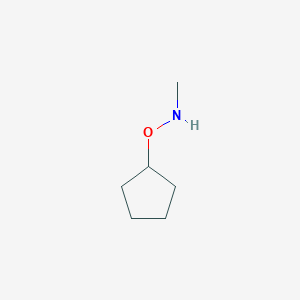
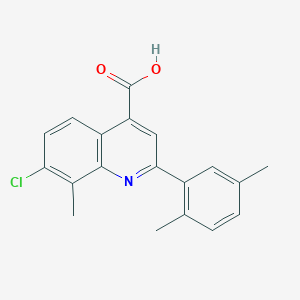
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
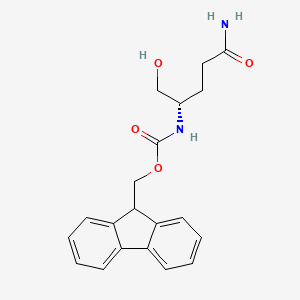
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
